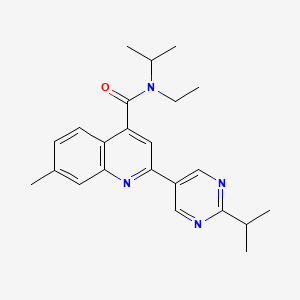
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide, also known as AM404, is a compound that has been extensively studied for its potential therapeutic applications. AM404 was first identified as an endogenous cannabinoid reuptake inhibitor, and it has since been found to have a range of effects on the body's endocannabinoid system.
Aplicaciones Científicas De Investigación
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has been studied for its potential therapeutic applications in a range of conditions, including pain, inflammation, and neurodegenerative diseases. It has been found to have analgesic effects in animal models of pain, and it has been shown to reduce inflammation in models of arthritis and other inflammatory conditions. 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has also been studied for its potential neuroprotective effects in models of Alzheimer's disease and other neurodegenerative conditions.
Mecanismo De Acción
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide acts as an endocannabinoid reuptake inhibitor, which means that it increases the levels of endocannabinoids in the body by preventing their breakdown and reuptake. This leads to increased activation of cannabinoid receptors, which are involved in a range of physiological processes, including pain, inflammation, and neuroprotection. 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has also been found to have effects on other receptors in the body, including TRPV1 receptors, which are involved in pain and inflammation.
Biochemical and Physiological Effects:
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has been found to have a range of biochemical and physiological effects in the body. It has been shown to increase the levels of endocannabinoids in the body, which can lead to increased activation of cannabinoid receptors. This can result in analgesic and anti-inflammatory effects, as well as potential neuroprotective effects. 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has also been found to have effects on other receptors in the body, including TRPV1 receptors, which can contribute to its analgesic and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide has several advantages for use in lab experiments. It has been extensively studied and has a well-defined mechanism of action, which makes it a useful tool for studying the endocannabinoid system. It has also been shown to have potential therapeutic applications in a range of conditions, which makes it a promising candidate for drug development. However, there are also limitations to using 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life in the body, which can make it challenging to study its effects over longer periods of time.
Direcciones Futuras
There are several potential future directions for research on 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of interest is the exploration of its potential therapeutic applications in a range of conditions, including pain, inflammation, and neurodegenerative diseases. Additionally, there is ongoing research on the endocannabinoid system and its role in a range of physiological processes, which may lead to new insights into the effects of 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide and other endocannabinoid modulators.
Métodos De Síntesis
4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide can be synthesized using a variety of methods, including the reaction of 4-(4-ethoxy-3-methylphenyl)butan-2-one with 5-hydroxy-1,5-dimethylhexan-3-one in the presence of a base and a catalyst. This method has been used to produce 4-(4-ethoxy-3-methylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)butanamide in high yields and with high purity.
Propiedades
IUPAC Name |
4-(4-ethoxy-3-methylphenyl)-N-(6-hydroxy-6-methylheptan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3/c1-6-25-19-13-12-18(15-16(19)2)10-7-11-20(23)22-17(3)9-8-14-21(4,5)24/h12-13,15,17,24H,6-11,14H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIRKJHAGSYDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCC(=O)NC(C)CCCC(C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2,2-diallylpiperidin-1-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5902481.png)
![N-isobutyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5902506.png)


![2-isopropyl-5-{[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrimidine](/img/structure/B5902519.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![N-cyclopentyl-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]succinamide](/img/structure/B5902532.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)
![2,2,6,6-tetramethyl-4-{2-oxo-2-[4-(4-propyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]ethyl}piperidine trifluoroacetate](/img/structure/B5902541.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)
amine](/img/structure/B5902553.png)
amine](/img/structure/B5902566.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902576.png)